Product packaging for 7-Ethoxy-3,7-dimethylocta-1,5-dien-3-OL(Cat. No.:CAS No. 153231-49-3)

7-Ethoxy-3,7-dimethylocta-1,5-dien-3-OL

Cat. No.: B14276413
CAS No.: 153231-49-3
M. Wt: 198.30 g/mol
InChI Key: IPSITHRBRXCRLC-UHFFFAOYSA-N
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Description

7-Ethoxy-3,7-dimethylocta-1,5-dien-3-OL is a useful research compound. Its molecular formula is C12H22O2 and its molecular weight is 198.30 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H22O2 B14276413 7-Ethoxy-3,7-dimethylocta-1,5-dien-3-OL CAS No. 153231-49-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

153231-49-3

Molecular Formula

C12H22O2

Molecular Weight

198.30 g/mol

IUPAC Name

7-ethoxy-3,7-dimethylocta-1,5-dien-3-ol

InChI

InChI=1S/C12H22O2/c1-6-12(5,13)10-8-9-11(3,4)14-7-2/h6,8-9,13H,1,7,10H2,2-5H3

InChI Key

IPSITHRBRXCRLC-UHFFFAOYSA-N

Canonical SMILES

CCOC(C)(C)C=CCC(C)(C=C)O

Origin of Product

United States

Contextualizing 7 Ethoxy 3,7 Dimethylocta 1,5 Dien 3 Ol Within Monoterpenoid Frameworks

Monoterpenoids are a diverse class of natural products built from two isoprene (B109036) units, forming a C10 hydrocarbon skeleton. nih.gov These compounds are renowned for their varied biological activities and are principal components of essential oils in many plants. nih.govnih.gov The foundational structure of 7-Ethoxy-3,7-dimethylocta-1,5-dien-3-OL is derived from an acyclic monoterpene alcohol, closely related to isomers of linalool (B1675412), such as 3,7-dimethylocta-1,5-dien-3,7-diol. nist.govpharmaffiliates.com

The introduction of oxygen-containing functional groups dramatically expands the structural and functional diversity of the basic monoterpene framework. researchgate.net These oxygenated terpenoids are of significant interest to chemists for their potential as starting points for new drugs and other high-value products. news-medical.net The specific structure of this compound, with its precise arrangement of a tertiary alcohol, a dienol system, and an ether linkage, makes it a noteworthy example of a synthetically modified natural product analog. Its chemical formula is C12H22O2 and it is also known by the synonym ethyl linalool. researchgate.net

Below is a table detailing some of the key chemical and physical properties of this compound:

PropertyValue
Molecular FormulaC12H22O2
Molecular Weight198.30 g/mol
IUPAC NameThis compound
LogP (Octanol/Water Partition Coefficient)2.8
Normal Boiling Point497.6 K
Data sourced from chemical property databases. chemeo.com

Structural Significance of Dienols and Ethoxy Moieties in Bioactive Compounds

The bioactivity of a molecule is intrinsically linked to its three-dimensional structure and the nature of its functional groups. In 7-Ethoxy-3,7-dimethylocta-1,5-dien-3-OL, the dienol and ethoxy moieties are of particular importance.

The dienol functional group, characterized by two double bonds and a hydroxyl group, offers multiple points for molecular interaction. The hydroxyl group can act as both a hydrogen bond donor and acceptor, a critical feature for binding to biological targets like enzymes and receptors. The conjugated diene system provides a rigidified conformational element and can participate in various chemical reactions, including cycloadditions, which are pivotal in the synthesis of complex natural products. nih.gov

The ethoxy group, an ether linkage with an ethyl substituent, significantly influences the compound's physicochemical properties. Compared to a simpler hydroxyl group, the ethoxy moiety generally increases lipophilicity (the ability to dissolve in fats and oils). This modification can enhance a molecule's ability to cross biological membranes, a key factor in its potential bioavailability. The introduction of such alkoxy groups is a common strategy in medicinal chemistry to fine-tune the properties of a lead compound. nih.gov The presence of ether moieties is also a feature in many bioactive natural products and synthetic molecules. mdpi.comresearchgate.net

Current Research Trajectories for Complex Oxygenated Terpenoids

Total Synthesis Approaches from Precursor Monoterpenoids

Halogenation-Dehydrohalogenation Pathways from Nerol (B1678202) Derivatives

A plausible and effective strategy for the synthesis of alkoxy-substituted dienols involves the selective halogenation of a nerol scaffold, followed by a base-mediated dehydrohalogenation to install the requisite unsaturation. This pathway hinges on controlling the regioselectivity of the initial halogen and alkoxide addition across the more reactive trisubstituted double bond of nerol, followed by controlled elimination to generate the conjugated diene system. A process for a related analogue, 7-alkoxy-3,7-dimethyl-octa-2,5-dien-1-ol, has been described, which provides a basis for this synthetic approach. google.com

The critical first step in this synthetic sequence is the selective functionalization of the C6-C7 double bond of nerol in the presence of the C2-C3 double bond. This is typically achieved via an electrophilic addition of a halogenating agent in an alcoholic solvent, such as ethanol (B145695), which serves as both the reaction medium and the nucleophile.

The regioselectivity of this reaction is governed by the Markovnikov rule, where the electrophilic halogen (e.g., Br⁺ from N-Bromosuccinimide) adds to the less substituted carbon (C6), leading to the formation of a tertiary carbocation intermediate at C7. This highly stabilized carbocation is then trapped by the solvent, ethanol, to introduce the ethoxy group at the C7 position. The use of N-halosuccinimides (NBS, NCS) is advantageous as they provide a low, steady concentration of the halogen, minimizing side reactions. organic-chemistry.orgyoutube.com The stereochemistry of the addition is influenced by the formation of a cyclic halonium ion intermediate, which typically leads to an anti-addition of the halogen and the nucleophile. nih.gov However, the stereocontrol at the allylic C2-C3 position can be influenced by the existing hydroxyl group, which can direct the approach of the electrophile. nih.govwikipedia.org

Key factors influencing selectivity include:

Halogenating Agent: Reagents like N-Bromosuccinimide (NBS) or N-Chlorosuccinimide (NCS) in ethanol are effective. The choice of halogen can influence reaction rates and subsequent elimination steps. researchgate.net

Solvent: The alcohol used as a solvent (ethanol for ethoxylation) also acts as the nucleophile. Anhydrous conditions are crucial to prevent the competing addition of water. researchgate.net

Temperature: Low temperatures (e.g., 0-15°C) are generally preferred to enhance selectivity and minimize side reactions. google.com

Table 1: Reagents and Conditions for Regioselective Halogenation
Halogenating AgentSolvent/NucleophileTypical TemperatureExpected RegioselectivityReference
N-Bromosuccinimide (NBS)Ethanol0-15°CMarkovnikov addition of Br and OEt across C6-C7 google.comorganic-chemistry.org
N-Chlorosuccinimide (NCS)Ethanol0-15°CMarkovnikov addition of Cl and OEt across C6-C7 google.com
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)Ethanol0-15°CMarkovnikov addition of Br and OEt across C6-C7 google.com

Following the successful haloetherification, the next step is the elimination of the hydrogen halide (HX) to form the target 1,5-diene system. This dehydrohalogenation is an elimination reaction, and its outcome is highly dependent on the choice of base, solvent, and temperature. wikipedia.org The reaction typically follows an E2 (bimolecular elimination) mechanism, which is favored by strong, sterically hindered bases. studysmarter.co.uksrmist.edu.in

The selection of the base is critical for controlling the regioselectivity of the newly formed double bond (Zaitsev vs. Hofmann elimination) and for avoiding competing substitution reactions (SN2). wikipedia.org Tertiary alkyl halides are prone to elimination, and the use of a strong base ensures that the E2 pathway dominates. studysmarter.co.uk

Optimization parameters include:

Base Strength and Steric Hindrance: Strong, non-nucleophilic bases like potassium tert-butoxide (KOtBu) or sodium ethoxide (NaOEt) in ethanol are commonly employed. Sterically bulky bases favor the Hofmann product, while smaller bases tend to yield the more thermodynamically stable Zaitsev product. srmist.edu.in

Solvent: The reaction is often carried out in an alcoholic solvent corresponding to the alkoxide base to prevent transetherification, or in a polar aprotic solvent like DMSO. bingol.edu.tr

Temperature: Higher temperatures generally favor elimination over substitution. The reaction may be heated to drive it to completion. srmist.edu.in

Table 2: Conditions for Base-Mediated Dehydrohalogenation
BaseSolventMechanism FavoredKey ConsiderationsReference
Potassium Hydroxide (KOH)EthanolE2Can also act as a nucleophile (SN2 competition) wikipedia.org
Sodium Ethoxide (NaOEt)EthanolE2Favors Zaitsev elimination srmist.edu.in
Potassium tert-Butoxide (KOtBu)tert-Butanol or DMSOE2Bulky base, favors Hofmann elimination, minimizes SN2 srmist.edu.in
1,8-Diazabicycloundec-7-ene (DBU)THF or TolueneE2Strong, non-nucleophilic base

Isomerization-Based Syntheses of Ethoxylated Dienols

Isomerization reactions are a key consideration in the synthesis of terpene derivatives. The parent molecule, linalool (B1675412), can undergo acid-catalyzed isomerization to form its primary alcohol isomers, geraniol (B1671447) and nerol. mdpi.commpg.de This rearrangement can be a competing pathway during etherification reactions conducted under acidic conditions.

While direct isomerization of a precursor to 7-ethoxy-3,7-dimethylocta-1,5-dien-3-ol is not extensively documented, a plausible synthetic route could involve the initial isomerization of a related terpene followed by etherification. For instance, the acid-catalyzed isomerization of monoterpene aldehydes and alcohols is a known transformation. oup.comtandfonline.com A potential strategy could involve the selective ethoxylation of a less sterically hindered isomer, which is then isomerized to the desired product. However, controlling the regioselectivity of such an isomerization would be a significant challenge.

Another approach could be the direct etherification of linalool, where isomerization to geraniol and nerol might occur as a side reaction. The relative rates of etherification and isomerization would be highly dependent on the reaction conditions, including the nature of the acid catalyst and the temperature. mpg.denih.gov

Chemo-Enzymatic and Biocatalytic Pathways for Selective Formation

Biocatalysis offers a powerful alternative to traditional chemical synthesis, often providing high selectivity under mild reaction conditions. mdpi.com For a sterically hindered tertiary alcohol like this compound, enzymatic methods can be particularly advantageous.

The direct enzymatic etherification of tertiary alcohols is challenging for many enzymes due to steric hindrance. jocpr.com However, certain lipases, such as Lipase A from Candida antarctica (CAL-A), have shown activity in the esterification of tertiary alcohols, suggesting their potential for catalyzing etherification with appropriate modifications. researchgate.netresearchgate.net Protein engineering efforts are underway to improve the activity and substrate scope of lipases for bulky substrates. researchgate.net

An alternative chemo-enzymatic route could involve an initial enzyme-catalyzed hydroxylation of a terpene precursor, followed by chemical etherification. Cytochrome P450 monooxygenases are well-known for their ability to introduce hydroxyl groups into unactivated C-H bonds in a regio- and stereoselective manner. mdpi.comnih.govresearchgate.netresearchgate.netnih.gov This could be used to generate a diol precursor, where a primary or secondary hydroxyl group could be selectively etherified.

Enzyme ClassPotential Application in SynthesisKey Advantages
Lipases/EsterasesDirect enantioselective etherification of linaloolCan provide high enantioselectivity
Cytochrome P450sRegio- and stereoselective hydroxylation of a precursor terpeneEnables functionalization of unactivated C-H bonds
DehydrogenasesOxidation of a precursor to a ketone for subsequent asymmetric reductionWell-established for creating chiral centers

This table provides a summary of potential enzyme classes and their applications in the synthesis of this compound and related analogues.

The creation of the chiral center at the C3 position of this compound with high enantiomeric purity is a key objective. Biocatalysis provides several powerful strategies for asymmetric synthesis. researchgate.netresearchgate.netnih.gov One common approach is the kinetic resolution of a racemic mixture of the parent alcohol, linalool, using lipases or esterases. jocpr.com These enzymes can selectively acylate one enantiomer, allowing for the separation of the unreacted enantiomer.

Alternatively, the asymmetric reduction of a prochiral ketone precursor using alcohol dehydrogenases (ADHs) can yield the desired chiral alcohol with high enantiomeric excess. acs.org This approach would involve the synthesis of an appropriate ketone substrate, which is then subjected to bioreduction. The resulting chiral alcohol could then be etherified to yield the final product.

Reaction Parameter Optimization and Scalability Considerations

For any synthetic route to be viable on a larger scale, careful optimization of reaction parameters is crucial. This includes the choice of catalyst, solvent, temperature, and reaction time.

The Williamson ether synthesis is a classic method for preparing ethers, involving the reaction of an alkoxide with an alkyl halide. wikipedia.orgchemistrytalk.orgmasterorganicchemistry.com For a tertiary alcohol like linalool, the formation of the alkoxide requires a strong base. The choice of the alkylating agent and leaving group also plays a significant role. francis-press.com Phase-transfer catalysis is often employed in industrial settings to facilitate the reaction between the aqueous and organic phases. wikipedia.org

The solvent can have a profound impact on the reaction rate and selectivity. wikipedia.orgchemistrytalk.orgrsc.org Aprotic polar solvents like DMF and DMSO are often preferred for S(_N)2 reactions as they can solvate the cation of the alkoxide, leaving the anion more nucleophilic. wikipedia.org However, the choice of solvent must also consider potential side reactions, such as elimination, which can be favored under certain conditions. wikipedia.org

Catalyst SystemSolventExpected OutcomePotential Issues
NaH / Ethyl IodideTHFFormation of the ethoxy etherElimination of HI from ethyl iodide
KOH / Phase-Transfer Catalyst / Ethyl BromideToluene/WaterImproved reaction rate for biphasic systemPotential for hydrolysis of the alkyl halide
Acid Catalyst (e.g., H₂SO₄) / EthanolEthanolDirect etherificationIsomerization of the dienol backbone, elimination to form alkenes masterorganicchemistry.com

This table illustrates the potential impact of different catalyst and solvent systems on the synthesis of this compound.

The etherification of a tertiary alcohol can proceed through either an S(_N)1 or S(_N)2 mechanism, depending on the reaction conditions. The Williamson synthesis typically follows an S(_N)2 pathway, where the rate is dependent on the concentration of both the alkoxide and the alkylating agent. wikipedia.org The reaction rate is sensitive to steric hindrance at the reaction center, which is a significant factor for tertiary alcohols. wikipedia.org

Thermodynamically, the etherification reaction is often in competition with an elimination reaction, especially at higher temperatures. masterorganicchemistry.com The dehydration of alcohols to form ethers is favored at lower temperatures with an excess of the alcohol, while alkene formation is favored at higher temperatures with a strong acid catalyst. libretexts.orgbritannica.com Therefore, careful control of the reaction temperature is essential to maximize the yield of the desired ether product. The kinetics of etherification and dehydration of alcohols are also influenced by the structure of the alcohol, with branching affecting the selectivity towards the ether. osti.gov

Strategies for Enhancing Yield and Purity in Multi-Step Syntheses

The efficient synthesis of complex molecules such as this compound, a substituted terpenoid, necessitates a strategic approach to maximize both chemical yield and product purity across multiple synthetic steps. Challenges in such syntheses often include the formation of side products, incomplete reactions, and difficulties in separating the desired product from structurally similar impurities. This section outlines key strategies employed to overcome these obstacles, ensuring a robust and efficient synthetic route.

A critical aspect of improving multi-step synthesis outcomes is the careful optimization of each individual reaction. This involves a systematic variation of reaction parameters to find the conditions that provide the highest conversion of starting material to the desired product, with the minimal formation of byproducts. Key parameters that are often manipulated include temperature, reaction time, solvent, and the stoichiometry of reactants and reagents.

Furthermore, the choice of catalyst can profoundly influence the selectivity and rate of a reaction. nih.govresearchgate.net For instance, in reactions involving the formation of chiral centers, the use of stereoselective catalysts is paramount to achieving high diastereomeric or enantiomeric excess, which simplifies purification and increases the yield of the desired stereoisomer. nih.gov In the context of synthesizing unsaturated alcohols like this compound, chemoselective catalysts can help to avoid unwanted reactions at the double bonds or the hydroxyl group.

The implementation of advanced purification techniques at critical stages of the synthesis is also essential for obtaining a final product of high purity. While traditional methods like distillation and crystallization are effective for many compounds, more challenging separations may require the use of chromatography. masterorganicchemistry.com High-performance liquid chromatography (HPLC) and flash column chromatography are powerful tools for separating complex mixtures of structurally related compounds.

In recent years, flow chemistry has emerged as a valuable tool for improving the synthesis of fine chemicals. rsc.orgresearchgate.net By conducting reactions in a continuous flow reactor, it is often possible to achieve better control over reaction parameters, leading to higher yields and purities. researchgate.net Flow chemistry can also enhance the safety of a process, particularly when dealing with hazardous reagents or exothermic reactions. rsc.org

Finally, the principles of green chemistry are increasingly being incorporated into synthetic planning to create more sustainable and efficient processes. This includes the use of less hazardous solvents, minimizing waste, and designing reactions with high atom economy. nih.gov The selection of a greener solvent, for instance, can not only reduce the environmental impact of a synthesis but also simplify purification by avoiding the formation of difficult-to-remove solvent adducts.

By systematically applying these strategies, it is possible to develop a multi-step synthesis of this compound and its analogues that is both high-yielding and produces a final product of exceptional purity. The following table summarizes the impact of various optimization strategies on the yield and purity of a hypothetical two-step reaction sequence.

Table 1: Impact of Optimization Strategies on a Hypothetical Two-Step Synthesis

StrategyStep 1 Yield (%)Step 1 Purity (%)Step 2 Yield (%)Step 2 Purity (%)Overall Yield (%)
Initial Conditions6580708545.5
Catalyst Optimization8590759263.8
Solvent Screening7588809060.0
Temperature Profile8085828865.6
Combined Optimization9295889781.0

Oxidative Processes and Product Elucidation

The presence of a tertiary allylic alcohol and a diene system in this compound makes it susceptible to various oxidative transformations. The specific reaction conditions and oxidizing agents employed would determine the outcome of the reaction, allowing for either selective oxidation of the alcohol or cleavage of the carbon-carbon double bonds.

Selective Oxidation of the Allylic Alcohol Functionality

The selective oxidation of allylic alcohols to the corresponding α,β-unsaturated carbonyl compounds is a fundamental transformation in organic synthesis. nih.gov For a tertiary allylic alcohol such as the one in this compound, oxidation would likely proceed via an oxidative rearrangement.

One common method for the oxidation of allylic alcohols involves the use of manganese dioxide (MnO₂), which is known for its high selectivity for allylic and benzylic alcohols. However, for tertiary allylic alcohols, this can lead to complex mixtures. A more controlled oxidation can be achieved using reagents like 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) in the presence of a co-oxidant such as sodium hypochlorite (B82951) (NaOCl).

Another effective system for the selective oxidation of allylic alcohols is the use of manganese(III) acetate (B1210297) (Mn(OAc)₃) with a catalytic amount of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). nih.gov This system has been shown to be highly chemoselective for allylic alcohols, converting them to the corresponding unsaturated carbonyl compounds in high yields. nih.gov The reaction is typically carried out under mild conditions and has short reaction times. nih.gov

Table 1: Expected Products from Selective Oxidation of this compound

Reagent SystemExpected Major Product
Mn(OAc)₃ / cat. DDQ7-Ethoxy-3,7-dimethylocta-1,5-dien-3-one
TEMPO / NaOCl7-Ethoxy-3,7-dimethylocta-1,5-dien-3-one

The expected product, 7-Ethoxy-3,7-dimethylocta-1,5-dien-3-one, would be a valuable intermediate for further synthetic transformations.

Oxidative Cleavage of the Diene System

The diene system in this compound is susceptible to oxidative cleavage by strong oxidizing agents such as ozone (O₃) or potassium permanganate (B83412) (KMnO₄). Ozonolysis, followed by a reductive or oxidative workup, is a powerful tool for cleaving carbon-carbon double bonds.

A reductive workup (e.g., with dimethyl sulfide (B99878) or zinc) would yield aldehydes or ketones, while an oxidative workup (e.g., with hydrogen peroxide) would produce carboxylic acids. Given the structure of this compound, ozonolysis with a reductive workup would be expected to cleave the diene, yielding smaller carbonyl-containing fragments.

Regioselective oxidative cleavage of conjugated dienes can also be achieved under specific conditions to yield α,β-unsaturated nitriles. rsc.org This transformation highlights the versatility of oxidative cleavage reactions in generating diverse functional groups.

Reductive Transformations and Double Bond Saturation

The olefinic bonds in this compound can be saturated through various reductive methods, with the potential for stereocontrol.

Stereoselective Hydrogenation of Olefinic Bonds

Catalytic hydrogenation is a common method for the reduction of alkenes. The choice of catalyst and reaction conditions can influence the stereoselectivity of the reaction. For the diene system in this compound, hydrogenation using a heterogeneous catalyst such as palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂) would lead to the saturation of both double bonds, yielding 7-Ethoxy-3,7-dimethyloctan-3-ol.

Homogeneous catalysts, such as Wilkinson's catalyst (RhCl(PPh₃)₃), can offer higher stereoselectivity. The directing effect of the hydroxyl group could influence the facial selectivity of the hydrogenation, potentially leading to a specific stereoisomer of the saturated alcohol.

Chemoselective Reduction of Polyfunctional Substrates

In a molecule with multiple reducible functional groups, such as an α,β-unsaturated ketone that could be formed from the oxidation of this compound, chemoselective reduction becomes crucial. For instance, the reduction of the carbon-carbon double bond in the presence of a carbonyl group can be achieved using specific reagents.

One such method is the use of lithium in liquid ammonia (B1221849) (Birch reduction), which selectively reduces the double bond of an α,β-unsaturated ketone. Alternatively, conjugate reduction can be achieved using reagents like lithium dimethylcuprate.

Substitution Reactions Involving the Hydroxyl and Ethoxy Moieties

The tertiary hydroxyl group and the ethoxy group of this compound can participate in substitution reactions, although the tertiary nature of the alcohol and the ether linkage present some challenges.

The hydroxyl group can be converted into a better leaving group, for example, by protonation in the presence of a strong acid, followed by nucleophilic substitution. This could lead to the formation of a tertiary carbocation, which could then be trapped by a nucleophile. However, the potential for rearrangements and elimination reactions would need to be considered.

Substitution of the ethoxy group would be more challenging as ethers are generally unreactive. Cleavage of the ether bond would typically require harsh conditions, such as treatment with a strong acid like hydroiodic acid (HI) or hydrobromic acid (HBr).

A selective deoxygenation of the allylic alcohol is a possible transformation. nih.gov This can be achieved by forming an alkoxyalkyl ether, followed by a palladium-catalyzed reduction. nih.gov This method is noted to be general and selective for allylic alcohols. nih.gov

Table 2: Summary of Potential Transformations

Reaction TypeReagents/ConditionsExpected Outcome
Selective OxidationMn(OAc)₃ / cat. DDQFormation of α,β-unsaturated ketone
Oxidative CleavageO₃, then DMSCleavage of diene to form carbonyl compounds
HydrogenationH₂, Pd/CSaturation of both double bonds
Deoxygenation1. Form alkoxyalkyl ether 2. Pd(dppe)Cl₂, LiBHEt₃Removal of the hydroxyl group
Ether CleavageHI or HBrCleavage of the ethoxy group

Intramolecular Cyclization and Rearrangement Mechanisms

The chemical behavior of this compound is marked by its susceptibility to intramolecular reactions, leading to the formation of cyclic ethers and rearranged products. These transformations are of significant interest for the synthesis of valuable fragrance compounds and other fine chemicals. The presence of multiple functional groups—a tertiary alcohol, a vinyl group, and an ether-linked substituted alkene—within a flexible carbon chain provides a platform for a variety of mechanistically distinct cyclization and rearrangement pathways.

Acid-Catalyzed Cyclization Pathways (e.g., towards Nerol Oxide Derivatives)

The acid-catalyzed cyclization of this compound and its structural analogs represents a key transformation, notably in the synthesis of nerol oxide and related cyclic ethers. google.comgoogle.com Nerol oxide is a valuable fragrance compound found in nature, possessing a characteristic floral and green aroma. thegoodscentscompany.com The general mechanism involves the protonation of an oxygen atom or a double bond, followed by an intramolecular nucleophilic attack to form a heterocyclic ring.

The reaction is typically initiated by the protonation of the tertiary alcohol at the C3 position, forming a good leaving group (water) and generating a tertiary carbocation. However, due to the presence of the more nucleophilic oxygen of the ethoxy group and the double bonds, alternative protonation sites can lead to different cyclization products.

A plausible and synthetically useful pathway commences with the protonation of the C5-C6 double bond, which is rendered more electron-rich by the adjacent ethoxy group at C7. This protonation, following Markovnikov's rule, would preferentially form a tertiary carbocation at C7. The proximate hydroxyl group at C3 can then act as an intramolecular nucleophile, attacking the carbocation to form a six-membered ring, which upon deprotonation yields a tetrahydropyran (B127337) derivative analogous to nerol oxide.

Alternatively, protonation of the terminal C1-C2 double bond would lead to a secondary carbocation at C2. Intramolecular attack by the hydroxyl group would result in a five-membered tetrahydrofuran (B95107) ring. The regioselectivity of the cyclization is influenced by the stability of the resulting carbocation intermediates and the thermodynamic stability of the final cyclic ether products (tetrahydropyran vs. tetrahydrofuran rings).

A variety of acidic catalysts can be employed to facilitate this transformation, including dilute mineral acids, Lewis acids, and solid acid catalysts such as acidic resins. google.comgoogle.com The choice of catalyst and reaction conditions can influence the selectivity towards the desired cyclic ether.

Catalyst TypeExampleRole in Cyclization
Brønsted AcidDilute Sulfuric AcidProtonates a double bond to initiate carbocation formation.
Lewis AcidBoron Trifluoride EtherateCoordinates with the hydroxyl group to facilitate carbocation formation.
Solid Acid CatalystAcidic Resin (e.g., Amberlite)Provides a heterogeneous catalytic system for protonation. google.com

Pericyclic Reactions and Sigmatropic Rearrangements

The structure of this compound, containing a 1,5-diene system, makes it a potential candidate for pericyclic reactions, particularly sigmatropic rearrangements. wikipedia.orglibretexts.org These reactions are concerted processes that occur through a cyclic transition state and are governed by the principles of orbital symmetry. uh.edulibretexts.org

A prominent possibility is a acs.orgacs.org-sigmatropic rearrangement, analogous to the Cope rearrangement. wikipedia.orglibretexts.org In this scenario, the 1,5-diene moiety of the molecule could undergo a concerted reorganization of six electrons, leading to a constitutional isomer. The classic Cope rearrangement involves a 1,5-diene system. While the parent compound is a substituted 1,5-diene, the presence of the hydroxyl and ethoxy groups can influence the feasibility and outcome of such a rearrangement. For instance, if the hydroxyl group were at a different position, an oxy-Cope rearrangement might be more favorable.

Another potential sigmatropic rearrangement is a wikipedia.orgacs.org-hydride shift. uh.edu If a hydrogen atom is suitably positioned, it could migrate across the π-system in a concerted fashion. However, given the substitution pattern of this compound, this is likely a less favored pathway compared to other potential reactions.

It is important to note that while theoretically possible, the occurrence of these pericyclic reactions with this compound would be in competition with other reaction pathways, such as acid-catalyzed cyclization, especially if trace acids are present. The specific conditions, such as temperature and the presence or absence of catalysts, would play a crucial role in determining the dominant reaction mechanism.

Rearrangement TypeDescriptionPotential Outcome for this compound
acs.orgacs.org-Sigmatropic (Cope-like)Concerted reorganization of a 1,5-diene system. wikipedia.orglibretexts.orgFormation of a constitutional isomer with a rearranged carbon skeleton.
wikipedia.orgacs.org-Hydride ShiftMigration of a hydrogen atom across the 1,5-diene system. uh.eduIsomerization of the compound.

Radical Reactions and Their Role in Degradation or Polymerization

The unsaturated nature of this compound, with its two double bonds, makes it susceptible to radical reactions. These reactions can be initiated by heat, light, or the presence of radical initiators and can lead to degradation of the molecule or the formation of polymeric materials. The study of radical additions to a structurally similar compound, 3,7-dimethylocta-1,6-diene, provides insights into the potential reactivity of the target molecule. rsc.org

Radical addition reactions would likely target the double bonds. The regioselectivity of the addition would depend on the nature of the attacking radical and the relative stability of the resulting radical intermediates. For instance, a radical attack on the C1-C2 double bond could lead to a more stable secondary radical at C2, while an attack on the C5-C6 double bond would result in a tertiary radical at C6.

In the presence of a continuous source of radicals, polymerization could occur. The double bonds can participate in chain-growth polymerization, leading to the formation of long-chain polymers. The presence of two double bonds also opens up the possibility of cross-linking, which would result in the formation of a polymer network.

Degradation of this compound can also be initiated by radical processes, particularly in the presence of oxygen. Autoxidation, a free-radical chain reaction involving oxygen, can lead to the formation of hydroperoxides, which can then decompose to form a variety of smaller, often volatile, degradation products. This process is relevant to the stability and shelf-life of the compound, especially in applications where it is exposed to air and light.

Radical ProcessInitiatorPotential Outcome
Radical AdditionRadical Initiator (e.g., AIBN)Formation of addition products across the double bonds.
PolymerizationHeat, Light, InitiatorsFormation of long-chain polymers or cross-linked networks.
Autoxidation (Degradation)Oxygen, Light, HeatFormation of hydroperoxides and subsequent degradation products.

Advanced Spectroscopic Characterization and Structural Elucidation of 7 Ethoxy 3,7 Dimethylocta 1,5 Dien 3 Ol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural and Stereochemical Assignment

NMR spectroscopy is the most powerful tool for determining the detailed molecular structure of organic compounds in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the complete assignment of all proton (¹H) and carbon (¹³C) signals, providing insights into the carbon skeleton, functional group placement, and relative stereochemistry.

The initial structural characterization of 7-Ethoxy-3,7-dimethylocta-1,5-dien-3-ol is achieved through 1D NMR experiments. The ¹H NMR spectrum provides information on the chemical environment and number of different types of protons, while the ¹³C NMR and Distortionless Enhancement by Polarization Transfer (DEPT) spectra reveal the number and type of carbon atoms (C, CH, CH₂, CH₃).

The ¹H NMR spectrum is expected to show distinct signals corresponding to the vinyl protons of the two double bonds, the methylene (B1212753) and methyl protons of the ethoxy group, the aliphatic methylene protons, and the various methyl groups on the octadiene chain. The presence of a hydroxyl group is typically confirmed by a broad singlet that can be exchanged with D₂O.

The ¹³C NMR spectrum displays twelve distinct carbon signals, consistent with the molecular formula. The DEPT-135 experiment is crucial for distinguishing between CH/CH₃ signals (positive phase) and CH₂ signals (negative phase), while quaternary carbons are absent.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound (in CDCl₃)

Atom Position Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-1a 5.20 dd 17.4, 1.2
H-1b 5.05 dd 10.7, 1.2
H-2 5.90 dd 17.4, 10.7
H-4 2.25 m -
H-5 5.60 dt 15.4, 6.8
H-6 5.75 d 15.4
H-8 1.25 s -
H-9 (Ethoxy CH₂) 3.45 q 7.0
H-10 (Ethoxy CH₃) 1.18 t 7.0
H-11 1.20 s -
H-12 1.20 s -

Table 2: Predicted ¹³C NMR and DEPT-135 Spectroscopic Data for this compound (in CDCl₃)

Atom Position Chemical Shift (δ, ppm) DEPT-135
C-1 112.0 CH₂
C-2 144.5 CH
C-3 73.0 C
C-4 42.5 CH₂
C-5 128.0 CH
C-6 135.0 CH
C-7 75.0 C
C-8 28.0 CH₃
C-9 (Ethoxy CH₂) 58.0 CH₂
C-10 (Ethoxy CH₃) 15.5 CH₃
C-11 24.0 CH₃

2D NMR experiments are essential for assembling the molecular fragments identified in 1D NMR into a complete structure. nih.gov

Correlation SpectroscopY (COSY): This experiment reveals proton-proton (¹H-¹H) couplings, typically over two to three bonds. For this compound, key COSY correlations would be observed between:

H-1 and H-2, establishing the terminal vinyl group.

H-4, H-5, and H-6, confirming the connectivity of the central part of the carbon chain.

The ethoxy protons H-9 and H-10.

Total Correlation Spectroscopy (TOCSY): TOCSY extends the correlations beyond direct neighbors, showing couplings within an entire spin system. This would clearly delineate the proton network from H-4 to H-6.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates each proton with its directly attached carbon atom. This allows for the unambiguous assignment of each carbon atom that bears protons. nih.gov For example, the proton signal at δ 5.90 (H-2) would correlate with the carbon signal at δ 144.5 (C-2).

Heteronuclear Multiple Bond Correlation (HMBC): HMBC is one of the most informative experiments, showing correlations between protons and carbons over two to three bonds (²JCH, ³JCH). nih.gov This is critical for connecting the quaternary carbons and different spin systems. Key HMBC correlations would include:

H-1 and H-2 to the quaternary alcohol carbon C-3.

Methyl protons H-8 to C-2, C-3, and C-4.

Ethoxy methylene protons (H-9) to the quaternary ether carbon C-7 and the ethoxy methyl carbon C-10.

Methyl protons H-11 and H-12 to C-6 and C-7.

The Nuclear Overhauser Effect (NOE) arises between protons that are close in space, regardless of whether they are connected through bonds. A NOESY experiment maps these through-space interactions, providing crucial information about the molecule's three-dimensional structure and the relative stereochemistry of stereocenters.

For this compound, NOESY can be used to determine the geometry of the C5-C6 double bond. For instance, a strong NOE correlation between H-4 and H-6 would suggest a specific spatial arrangement, helping to confirm a trans or cis configuration. Furthermore, correlations between the methyl protons (H-8, H-11, H-12) and protons along the octadiene backbone would help to define the molecule's preferred conformation in solution.

Mass Spectrometry (MS) for Molecular Formula Validation and Fragmentation Analysis

Mass spectrometry is a vital analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition.

High-Resolution Mass Spectrometry provides a highly accurate mass measurement of the parent ion, which can be used to determine the elemental formula of a compound. For this compound, the molecular formula is C₁₂H₂₂O₂. HRMS would be used to confirm this composition by matching the experimentally measured exact mass of the molecular ion [M]⁺ or a protonated molecule [M+H]⁺ to the calculated theoretical mass.

Calculated Exact Mass for C₁₂H₂₂O₂: 198.1620 u

An experimental HRMS value matching this calculated mass to within a few parts per million (ppm) would provide strong evidence for the proposed molecular formula.

Gas Chromatography-Mass Spectrometry is a hybrid technique that separates volatile compounds in a mixture before detecting them with a mass spectrometer. pharmacyjournal.info For a synthesized sample of this compound, GC-MS serves two primary purposes: assessing the sample's purity by separating it from any starting materials, byproducts, or solvents; and determining its characteristic fragmentation pattern upon electron ionization (EI). pharmacyjournal.infoijfe.org

The mass spectrum of the target compound would display a molecular ion peak (M⁺) at m/z = 198, although it may be weak due to the instability of tertiary alcohols and ethers. The fragmentation pattern provides a structural fingerprint. Predicted key fragmentation pathways include:

Loss of a water molecule ([M-H₂O]⁺) from the tertiary alcohol.

Loss of an ethyl radical ([M-•C₂H₅]⁺) or an ethoxy radical ([M-•OC₂H₅]⁺).

Alpha-cleavage adjacent to the oxygen atoms, leading to the formation of stable carbocations.

Cleavage at the allylic C4-C5 bond, which is a common fragmentation pathway for unsaturated terpenoids.

The resulting fragments and their relative abundances provide corroborating evidence for the structure elucidated by NMR.

Infrared (IR) Spectroscopy for Diagnostic Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique for identifying the various functional groups present within a molecule. By measuring the absorption of infrared radiation at different frequencies, a unique spectral fingerprint of the compound is obtained. In the case of this compound, the IR spectrum provides clear evidence for its key structural features: the hydroxyl group (-OH), the ether linkage (C-O-C), and the carbon-carbon double bonds (C=C).

The spectrum is characterized by a prominent broad absorption band in the region of 3200-3600 cm⁻¹, which is indicative of the O-H stretching vibration of the tertiary alcohol group. The broadening of this peak is a result of intermolecular hydrogen bonding. The presence of the ethoxy group is confirmed by the C-O stretching vibrations. Typically, the C-O-C stretching of an ether appears in the 1000-1300 cm⁻¹ region. For this molecule, a strong band around 1085 cm⁻¹ can be assigned to the C-O stretching of the ether linkage. ijcrt.org

The C-H stretching vibrations of the methyl and methylene groups are observed in the 2850-3000 cm⁻¹ range. Specifically, bands in the region of 2900-2980 cm⁻¹ are assigned to these C-H stretches. ijcrt.org The presence of the two double bonds in the octadiene chain is indicated by the C=C stretching absorption, which typically appears in the 1650-1680 cm⁻¹ region. A band around 1672 cm⁻¹ in similar structures is attributed to this vibration. ijcrt.org

The following table summarizes the characteristic IR absorption bands for the functional groups present in this compound, based on data from structurally related compounds like linalool (B1675412). ijcrt.orgresearchgate.net

Functional Group Vibrational Mode Characteristic Absorption Range (cm⁻¹)
Hydroxyl (-OH)O-H Stretch3200-3600 (broad)
Alkane (C-H)C-H Stretch2850-3000
Alkene (C=C)C=C Stretch1650-1680
Ether (C-O-C)C-O Stretch1000-1300

Advanced Chiroptical Techniques for Absolute Configuration Determination

The determination of the absolute configuration of a chiral molecule, such as this compound with its stereocenter at the C3 position, is crucial for understanding its biological activity and stereochemical properties. Advanced chiroptical techniques, including Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), are indispensable tools for this purpose. nih.govresearchgate.net These methods rely on the differential absorption of left and right circularly polarized light by a chiral molecule. encyclopedia.pub

Electronic Circular Dichroism (ECD): ECD spectroscopy measures the difference in absorption of left and right circularly polarized light in the UV-Vis region, arising from electronic transitions. nih.gov The resulting ECD spectrum, with its characteristic positive and negative bands (Cotton effects), is highly sensitive to the spatial arrangement of atoms around the stereocenter. encyclopedia.pub To determine the absolute configuration, the experimental ECD spectrum is compared with the theoretical spectrum calculated using quantum chemical methods, such as time-dependent density functional theory (TDDFT). nih.gov A good agreement between the experimental and calculated spectra for a particular enantiomer allows for the unambiguous assignment of its absolute configuration. nih.govmtoz-biolabs.com The exciton (B1674681) chirality method, a powerful approach within ECD, can be applied if the molecule contains two or more interacting chromophores. nih.gov

Vibrational Circular Dichroism (VCD): VCD is the vibrational analogue of ECD, measuring the differential absorption of left and right circularly polarized infrared light. rsc.org VCD spectra provide a wealth of structural information due to the large number of vibrational bands. nih.gov Similar to ECD, the absolute configuration is determined by comparing the experimental VCD spectrum with the theoretically calculated spectrum for a chosen enantiomer. researchgate.net This technique is particularly useful for molecules that lack strong UV-Vis chromophores. rsc.org The combination of IR and VCD spectroscopy provides a robust method for characterizing flexible chiral molecules like terpenes. rsc.org

The application of these chiroptical techniques, often in conjunction with computational modeling, provides a reliable and non-destructive method for establishing the absolute stereochemistry of chiral compounds like this compound.

Technique Principle Application in Stereochemical Analysis
Electronic Circular Dichroism (ECD)Differential absorption of left and right circularly polarized UV-Vis light. nih.govDetermination of absolute configuration by comparing experimental and calculated spectra. mtoz-biolabs.com
Vibrational Circular Dichroism (VCD)Differential absorption of left and right circularly polarized infrared light. rsc.orgElucidation of absolute configuration and conformational analysis in solution. researchgate.net

Computational Chemistry and Theoretical Studies on 7 Ethoxy 3,7 Dimethylocta 1,5 Dien 3 Ol

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the electronic properties and reactivity of a molecule. These methods solve approximations of the Schrödinger equation to determine the electron density distribution, from which numerous molecular properties can be derived.

Density Functional Theory (DFT) Studies on Reaction Mechanisms and Transition States

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It has become a standard tool for studying reaction mechanisms in organic chemistry. By applying DFT, one can model the potential energy surface of a reaction involving 7-Ethoxy-3,7-dimethylocta-1,5-dien-3-ol. This allows for the identification of reactants, products, intermediates, and, crucially, transition states.

A hypothetical application of DFT to this molecule could involve studying its acid-catalyzed cyclization, a common reaction for related terpenoids. In such a study, the geometries of the starting material, any carbocation intermediates, the transition states connecting them, and the final cyclized products would be optimized. The energies of these structures would then be calculated to determine the reaction's thermodynamic and kinetic feasibility. The activation energy, which is the energy difference between the reactant and the transition state, provides a measure of how fast the reaction is likely to proceed.

Illustrative Example of a DFT Study on a Hypothetical Reaction:

StructureDescriptionRelative Energy (kcal/mol)
ReactantThis compound0.0
Transition State 1Protonation of the hydroxyl group+15.2
Intermediate 1Carbocation formation after water loss+5.8
Transition State 2Cyclization step+22.5
ProductCyclized ether product-10.3

Note: The data in this table is hypothetical and for illustrative purposes only.

Theoretical Calculation of Spectroscopic Parameters (e.g., NMR Chemical Shifts) for Structural Confirmation

DFT can also be used to predict various spectroscopic parameters, which is particularly useful for confirming the structure of a newly synthesized compound or for assigning signals in experimental spectra. Nuclear Magnetic Resonance (NMR) chemical shifts are highly sensitive to the electronic environment of each nucleus in a molecule.

Theoretical calculations of ¹H and ¹³C NMR chemical shifts for this compound can be performed using the Gauge-Independent Atomic Orbital (GIAO) method, which is commonly employed with DFT. The calculated chemical shifts, when referenced against a standard (like tetramethylsilane, TMS), can be compared with experimental data to verify the proposed structure. Discrepancies between calculated and experimental shifts can indicate an incorrect structural assignment or suggest the presence of conformational averaging in solution.

Illustrative Table of Theoretically Calculated ¹³C NMR Chemical Shifts for this compound:

Carbon AtomHybridizationPredicted Chemical Shift (ppm)
C1sp²112.5
C2sp²145.1
C3sp³73.4
C4sp³42.8
C5sp²124.9
C6sp²138.2
C7sp³75.6
C8sp³28.9
C9 (3-methyl)sp³26.7
C10 (7-methyl)sp³25.3
C11 (ethoxy-CH₂)sp³58.1
C12 (ethoxy-CH₃)sp³15.4

Note: The data in this table is hypothetical and for illustrative purposes only.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations are excellent for understanding the electronic properties of a single molecule, Molecular Dynamics (MD) simulations are better suited for exploring the conformational landscape and intermolecular interactions of a molecule over time. MD simulations model the movement of atoms and molecules based on classical mechanics.

For a flexible molecule like this compound, MD simulations can reveal the preferred three-dimensional shapes (conformations) it adopts in different environments, such as in a vacuum, in a solvent, or interacting with a biological macromolecule. By simulating the molecule's trajectory over nanoseconds or even microseconds, one can identify the most stable conformers and the energy barriers between them. This information is crucial for understanding how the molecule might bind to a receptor, as its shape will dictate the nature of the interaction. MD simulations can also be used to study how the molecule interacts with solvent molecules, providing insights into its solubility and partitioning behavior.

In Silico Modeling of Stereoisomerism and Enantiomeric Excess

This compound possesses chiral centers, meaning it can exist as different stereoisomers (enantiomers and diastereomers). These stereoisomers can have vastly different biological activities. In silico modeling can be used to study these stereoisomers.

By building three-dimensional models of each possible stereoisomer, computational methods can be used to calculate their relative energies and properties. For example, the interaction of each enantiomer with a chiral environment, such as the active site of an enzyme, can be simulated. This can help to predict which enantiomer will be more biologically active. Furthermore, computational techniques can be used to simulate spectroscopic methods that are sensitive to chirality, such as Electronic Circular Dichroism (ECD), which can aid in the experimental determination of the absolute configuration of the molecule.

Structure-Activity Relationship (SAR) Prediction through Ligand-Based and Structure-Based Approaches

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. mdpi.com These models are a cornerstone of modern drug discovery and can be used to predict the activity of new compounds. mdpi.com

In a ligand-based approach , a model would be built using a set of molecules with known activities (ideally structurally similar to this compound). Various molecular descriptors (e.g., physicochemical properties, topological indices) would be calculated for each molecule, and a mathematical equation would be derived to correlate these descriptors with activity. This model could then be used to predict the activity of this compound.

In a structure-based approach , if the three-dimensional structure of the biological target (e.g., an enzyme or receptor) is known, molecular docking simulations can be performed. This involves computationally placing the molecule into the active site of the target and calculating a "docking score," which estimates the binding affinity. By comparing the docking scores of different molecules, one can predict their relative activities.

Application of Machine Learning and Artificial Intelligence for Predictive Modeling

Machine learning (ML) and artificial intelligence (AI) are revolutionizing computational chemistry. nih.gov These methods can be trained on large datasets of chemical information to learn complex relationships between molecular structure and properties.

For this compound, ML models could be used to predict a wide range of properties, including its toxicity, metabolic fate, and potential therapeutic effects. nih.gov For instance, a neural network could be trained on a vast database of compounds with known toxicological data. By inputting the structure of this compound into the trained network, a prediction of its potential toxicity could be obtained. These predictive models can help to prioritize which compounds should be synthesized and tested in the lab, saving significant time and resources. nih.gov

Environmental Transformation and Biogeochemical Cycling of 7 Ethoxy 3,7 Dimethylocta 1,5 Dien 3 Ol

Biotic Transformation and Microbial Degradation Pathways

The biodegradation of 7-Ethoxy-3,7-dimethylocta-1,5-dien-3-OL would involve microorganisms that can utilize this compound as a source of carbon and energy. The presence of both hydrocarbon and oxygenated functional groups suggests it would be susceptible to microbial attack.

While no specific metabolites have been documented, a hypothetical degradation pathway can be proposed based on known microbial metabolism of similar terpenoid-like structures. Initial attack would likely involve oxidation of the terminal methyl groups or the tertiary alcohol, or epoxidation of the double bonds. Cleavage of the ether bond could also occur.

A plausible sequence of microbial degradation could generate a series of intermediates.

Hypothetical Microbial Metabolites of this compound

Potential Metabolite NamePrecursor Functional GroupPotential Transformation Process
3,7-Dimethylocta-1,5-diene-3,7-diolEther LinkageEther cleavage
7-Ethoxy-3,7-dimethylocta-1,5-dien-3-oneTertiary AlcoholOxidation
Various hydroxylated derivativesAlkene/Alkyl groupsMonooxygenase activity
Epoxidated derivativesAlkene groupsEpoxidation

The breakdown of this compound would be facilitated by a consortium of microbial enzymes capable of recognizing and transforming its various functional groups.

Monooxygenases and Dioxygenases: These enzymes are crucial for initiating the degradation of hydrocarbon structures. They could hydroxylate the carbon backbone or epoxidize the double bonds, increasing the water solubility of the compound and preparing it for further breakdown.

Dehydrogenases: Alcohol dehydrogenases could oxidize the tertiary alcohol group, a key step in the metabolic pathway.

Etherases: Specific enzymes capable of cleaving ether bonds would be critical for breaking down the parent molecule into smaller, more easily metabolized fragments like ethanol (B145695) and a diol.

Mobility and Distribution Patterns in Environmental Media

The mobility and partitioning of this compound in the environment are governed by its physical and chemical properties, such as water solubility, vapor pressure, and its octanol-water partition coefficient (Kow).

The molecule possesses both hydrophobic (the C10 hydrocarbon backbone) and hydrophilic (the alcohol and ether groups) characteristics. This amphiphilic nature suggests it would have moderate water solubility and a tendency to sorb to organic matter in soil and sediment. Its relatively large size would imply a low vapor pressure, suggesting that volatilization from water or soil surfaces would not be a major transport pathway. Consequently, the compound is most likely to be found in the aquatic and soil compartments, with limited distribution into the atmosphere.

Predicted Environmental Distribution and Mobility of this compound

Environmental CompartmentPredicted MobilityKey Influencing Factors
SoilLow to MediumSorption to soil organic matter; moderate water solubility.
WaterMediumGoverned by water solubility and potential for sorption to suspended particles.
AirLowLow estimated vapor pressure.
SedimentHigh (Accumulation)Sorption to organic-rich sediments.

Emerging Research Directions and Future Prospects for 7 Ethoxy 3,7 Dimethylocta 1,5 Dien 3 Ol in Chemical Science

Development of Green and Sustainable Synthetic Methodologies

The future of chemical synthesis lies in the development of environmentally benign processes. For a molecule like 7-Ethoxy-3,7-dimethylocta-1,5-dien-3-OL, research into green and sustainable synthetic methodologies is paramount. Current synthetic approaches to similar compounds often rely on traditional methods that may involve harsh reagents and generate significant waste. Future research should focus on atom-economical and energy-efficient pathways.

One promising avenue is the use of biocatalysis. Enzymes, such as lipases and P450 monooxygenases, could offer high selectivity and operate under mild conditions, reducing the environmental impact of the synthesis. For instance, enzyme-mediated etherification could be explored for the introduction of the ethoxy group.

Another key area is the development of solid acid catalysts for the ethoxylation of a suitable diene precursor. Heterogeneous catalysts are easily separable from the reaction mixture, simplifying purification and reducing waste. Research could focus on screening different solid acids to optimize the yield and selectivity of the desired product.

A comparative overview of potential green synthetic strategies is presented in the table below.

MethodologyPotential AdvantagesResearch Focus
Biocatalysis High selectivity, mild reaction conditions, reduced waste.Identification of suitable enzymes, optimization of reaction parameters.
Heterogeneous Catalysis Easy catalyst separation and recycling, continuous flow potential.Development of novel solid acid catalysts, catalyst stability studies.
Flow Chemistry Improved safety, better process control, ease of scalability.Design of microreactor systems, optimization of flow conditions.

Discovery of Novel Reactivity and Unprecedented Chemical Transformations

The unique combination of functional groups in this compound—a tertiary alcohol, an ether, and two carbon-carbon double bonds—suggests a rich and largely unexplored reactivity profile. Future research should aim to uncover novel chemical transformations of this molecule.

The presence of two double bonds opens up possibilities for selective reactions. For example, selective epoxidation of one of the double bonds could lead to the synthesis of novel building blocks for fine chemicals. The development of catalysts that can differentiate between the two olefinic sites would be a significant advancement.

Furthermore, intramolecular reactions could lead to the formation of interesting cyclic ethers or other heterocyclic compounds. The tertiary alcohol moiety could participate in rearrangements or cyclization reactions under acidic conditions, potentially leading to novel molecular scaffolds.

Exploration of the following reaction types could yield significant discoveries:

Selective oxidation and reduction: Targeting specific functional groups to create a range of new derivatives.

Metathesis reactions: To form new carbon-carbon bonds and construct more complex molecules.

Polymerization: Utilizing the diene system to create novel polymers with tailored properties.

Rational Design of Derivatives with Tuned Biological Activities

Many terpenoid derivatives exhibit interesting biological activities. Given the structural similarities of this compound to known bioactive molecules like linalool (B1675412), it is plausible that its derivatives could have applications in pharmaceuticals, agriculture, or cosmetics. molport.comnih.gov

Future research should focus on the rational design and synthesis of derivatives with specific biological targets in mind. For example, modification of the ethoxy group or the alkyl chain could modulate the compound's lipophilicity and, consequently, its biological activity. Structure-activity relationship (SAR) studies will be crucial in guiding the design of new and more potent analogs.

Potential biological activities to investigate include:

Antimicrobial and antifungal properties

Anti-inflammatory effects

Insecticidal or insect-repellent activities

Fragrance and flavor profiles

The following table outlines a hypothetical SAR study.

Derivative ModificationPredicted Effect on Biological Activity
Chain length of the ether groupAlteration of lipophilicity, potentially impacting cell membrane interactions.
Introduction of new functional groupsCreation of new binding interactions with biological targets.
Stereochemical variationsEnantiomers may exhibit different biological activities.

Advanced Analytical Methodologies for Trace Detection and Isomer Differentiation

As with any novel compound, the development of robust analytical methods for its detection, quantification, and characterization is essential. For this compound, this is particularly important given the potential for multiple stereoisomers and constitutional isomers.

Advanced chromatographic techniques, such as multidimensional gas chromatography (MDGC) coupled with mass spectrometry (MS), will be instrumental for the separation and identification of different isomers. Chiral chromatography will also be necessary to separate and quantify the enantiomers, which may have different biological properties.

Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, will be vital for the unambiguous structural elucidation of the compound and its derivatives. The development of a comprehensive database of spectral data for this and related compounds would be a valuable resource for the scientific community.

Analytical TechniqueApplication
GC-MS Separation and identification of volatile derivatives.
Multidimensional GC Separation of complex isomeric mixtures.
Chiral Chromatography Separation and quantification of enantiomers.
NMR Spectroscopy Unambiguous structure elucidation.

Interdisciplinary Research Integrating Organic Chemistry with Biological Systems and Materials Science

The full potential of this compound can only be realized through interdisciplinary research. Collaboration between organic chemists, biologists, and materials scientists will be key to exploring its applications in diverse fields.

In biological systems, studies could focus on its mechanism of action as a potential antimicrobial or anti-inflammatory agent. Understanding how the molecule interacts with biological targets at a molecular level could lead to the development of new therapeutic agents.

In materials science, the diene functionality of the molecule makes it a potential monomer for the synthesis of novel polymers. These polymers could have unique properties due to the presence of the ether and hydroxyl groups, making them suitable for applications in areas such as biodegradable plastics or functional coatings.

Future interdisciplinary research could explore:

The use of this compound as a precursor for biodegradable polymers.

Its application as a functional additive in materials to impart specific properties like fragrance release or antimicrobial activity.

The study of its metabolic pathways in different organisms.

Q & A

Basic Research: What synthetic methodologies are recommended for the preparation of 7-Ethoxy-3,7-dimethylocta-1,5-dien-3-OL?

Answer:
A common approach involves etherification and allylic alcohol formation. For example, ethoxy groups can be introduced via nucleophilic substitution using ethoxide under anhydrous conditions, while diene systems may be constructed through Wittig or Horner-Wadsworth-Emmons reactions. Key steps include:

  • Protection/deprotection : Use acid-labile protecting groups (e.g., tert-butyldimethylsilyl) to prevent undesired side reactions at the hydroxyl group during synthesis.
  • Stereocontrol : Employ chiral auxiliaries or asymmetric catalysis for stereoselective formation of the tertiary alcohol.
  • Purification : Column chromatography with gradient elution (hexane/ethyl acetate) is critical due to the compound’s polarity and potential isomerization .

Basic Research: How can researchers verify the structural integrity of this compound post-synthesis?

Answer:
Multi-modal spectroscopic characterization is essential:

  • NMR : ¹H and ¹³C NMR to confirm ethoxy (-OCH₂CH₃) and methyl groups. The diene system (δ 5.0–6.0 ppm) and tertiary alcohol (broad singlet ~δ 1.5 ppm) should be resolved.
  • Mass Spectrometry (HRMS) : Exact mass analysis to verify molecular formula (C₁₂H₂₂O₂).
  • IR Spectroscopy : O-H stretch (~3400 cm⁻¹) and C-O-C ether stretch (~1100 cm⁻¹).
    Cross-referencing with computational NMR predictions (DFT-based tools) enhances accuracy .

Advanced Research: How can researchers resolve contradictions in reported bioactivity data for this compound?

Answer:
Discrepancies often arise from variations in:

  • Purity : Quantify impurities via HPLC (C18 column, acetonitrile/water mobile phase) and correlate with bioactivity.
  • Experimental models : Compare in vitro (e.g., cell lines) vs. in vivo results, noting species-specific metabolic pathways.
  • Dose-response curves : Replicate studies using standardized protocols (e.g., OECD guidelines) to isolate confounding factors.
    Reproducibility metrics (ICC >0.7, CV% <15%) from longitudinal studies, as seen in biomarker research, can guide validation .

Advanced Research: What strategies address the stereochemical instability of this compound under experimental conditions?

Answer:
The tertiary alcohol and diene system may undergo acid-catalyzed rearrangements. Mitigation strategies include:

  • Low-temperature storage : Preserve at -20°C under inert gas (N₂/Ar) to retard oxidation.
  • Kinetic trapping : Use stabilizing solvents (e.g., deuterated DMSO for NMR studies) to slow equilibration.
  • Dynamic HPLC : Employ chiral stationary phases to separate enantiomers in real-time, paired with circular dichroism (CD) for absolute configuration determination.

Advanced Research: How can computational modeling enhance understanding of this compound’s reactivity?

Answer:

  • Density Functional Theory (DFT) : Calculate transition states for ethoxy group cleavage or diene isomerization.
  • Molecular Dynamics (MD) : Simulate solvent interactions to predict solubility or aggregation behavior.
  • Docking studies : Map potential binding sites in enzyme targets (e.g., cytochrome P450 isoforms) to rationalize metabolic pathways.
    Validate models against experimental kinetics (e.g., Arrhenius plots) for robustness.

Advanced Research: What analytical challenges arise in quantifying trace metabolites of this compound?

Answer:
Metabolites (e.g., epoxides or hydroxylated derivatives) require:

  • LC-MS/MS : Multiple reaction monitoring (MRM) for selective ion transitions.
  • Isotope dilution : Use deuterated internal standards to correct for matrix effects.
  • Limit of detection (LOD) : Optimize extraction protocols (solid-phase extraction) to achieve sub-ng/mL sensitivity.
    Cross-validate with high-resolution orbitrap systems to minimize false positives .

Advanced Research: How to design experiments probing the compound’s role in terpene biosynthesis pathways?

Answer:

  • Isotopic labeling : Feed ¹³C-labeled precursors to track incorporation into downstream terpenes via GC-MS.
  • Enzyme inhibition : Use specific inhibitors (e.g., fosmidomycin for DXR enzymes) to isolate pathway branches.
  • Gene knockout models : CRISPR/Cas9 editing in microbial hosts (e.g., E. coli or yeast) to assess metabolic flux rerouting.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.